N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,17-9-5-2-6-10-17)19-11-12-20-13-14-23-18(15-20)16-7-3-1-4-8-16/h1-10,18-19H,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSHBAGCQTEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The phenylmorpholine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Morpholine Substituents
N-(2-Morpholin-4-ylethyl)benzenesulfonamide
- Molecular Formula : C₁₂H₁₈N₂O₃S
- Molecular Weight : 270.35 g/mol
- Key Differences : Lacks the 2-phenyl group on the morpholine ring.
- Properties: Soluble in ethanol and DMSO; used as a pharmaceutical intermediate.
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
- Molecular Weight : 390.24 g/mol
- Key Differences : Contains chloro and nitro substituents on the aromatic rings.
- Properties : Higher molecular weight and polar nitro group may enhance hydrogen bonding but reduce bioavailability.
Sulfonamides with Heterocyclic Modifications
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Molecular Formula : C₁₇H₁₇N₃O₄S₂
- Molecular Weight : 399.46 g/mol
- Key Differences : Incorporates a 5-methyloxazole ring instead of morpholine.
- Research Findings : Exhibits antimicrobial activity, attributed to the oxazole moiety’s electron-withdrawing effects and planar structure.
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide
- Molecular Formula: C₁₅H₁₄BrNO₃S
- Molecular Weight : 376.25 g/mol
- Key Differences : Bromoacetyl group introduces electrophilic reactivity, enabling covalent binding to targets.
Pharmacologically Active Sulfonamides
L755507 (β3-Adrenoceptor Agonist)
- Molecular Formula : C₂₂H₂₈N₄O₅S
- Molecular Weight : 460.54 g/mol
- Key Differences: Hexylamino and hydroxyphenoxy substituents.
- Research Findings: Activates β3-adrenoceptors via distinct signaling pathways; the hydroxyphenoxy group may enhance receptor selectivity.
Bensulide (Herbicide)
- Molecular Formula: C₁₄H₂₄NO₄P₂S₃
- Molecular Weight : 463.48 g/mol
- Key Differences : Contains dithiophosphate and mercaptoethyl groups.
- Applications : Used in agriculture due to its thiophosphate moiety, which inhibits lipid synthesis.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the morpholine ring may also contribute to its binding affinity and specificity.
This compound interacts with various molecular targets, potentially inhibiting enzyme activity or altering receptor functions. The sulfonamide moiety plays a crucial role in these interactions, as it can form hydrogen bonds with active sites on enzymes, thereby modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth through targeting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated promising results, particularly in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and other cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells. This suggests a strong potential for further development as an anticancer agent .
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 1.50 |
| CaCo-2 | 2.41 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
